2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine
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Overview
Description
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with three tetramethylbiphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate biphenyl derivatives with a pyrimidine precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the biphenyl rings.
Scientific Research Applications
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and organic electronic devices.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: A similar compound with a triazine core instead of pyrimidine.
2,4,6-Tris(2,3,5,6-tetramethylphenyl)pyrimidine: Similar structure but with phenyl groups instead of biphenyl.
Uniqueness
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)pyrimidine is unique due to its specific substitution pattern and the presence of tetramethylbiphenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and catalysis.
Properties
CAS No. |
650606-94-3 |
---|---|
Molecular Formula |
C52H52N2 |
Molecular Weight |
705.0 g/mol |
IUPAC Name |
2,4,6-tris(2,3,5,6-tetramethyl-4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C52H52N2/c1-29-35(7)49(36(8)30(2)46(29)41-22-16-13-17-23-41)44-28-45(50-37(9)31(3)47(32(4)38(50)10)42-24-18-14-19-25-42)54-52(53-44)51-39(11)33(5)48(34(6)40(51)12)43-26-20-15-21-27-43/h13-28H,1-12H3 |
InChI Key |
MIODIXYQXZQJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C)C3=CC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=C5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=C7)C)C)C |
Origin of Product |
United States |
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